molecular formula C12H12N2 B2724605 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 927999-32-4

8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline

Cat. No.: B2724605
CAS No.: 927999-32-4
M. Wt: 184.242
InChI Key: NRXUYNJCUGNHPJ-UHFFFAOYSA-N
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Description

Pyrroloquinoline derivatives are a class of compounds that have been studied for their potential biological activities . They are uniquely functionalized and have been synthesized for various purposes .


Synthesis Analysis

These compounds can be synthesized in one to two steps by utilizing a post-Ugi modification strategy . Another method involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Molecular Structure Analysis

The molecular structure of these compounds is complex and includes a pyrrole and a pyrazine ring . The exact structure would depend on the specific substitutions and modifications made during synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . The exact reactions would depend on the specific synthesis method used.

Scientific Research Applications

Antiproliferative Activity

  • Novel Pyrroloquinoline Derivatives : Research on novel pyrrolo[3,2,f]quinoline derivatives, similar in structure to 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline, showed that these compounds exhibit antiproliferative properties, particularly against leukemia cell lines. These compounds are characterized by an angular aromatic tricyclic system and were found to inhibit cell growth, though their action does not principally rest on topoisomerase II poisoning (Ferlin et al., 2001).

Synthesis and Organic Chemistry Applications

  • Catalyst-Free Synthesis : A study described the catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates. This environmentally benign process is significant for its broad applications in organic synthesis and medicinal chemistry (Wu et al., 2017).

Potential Therapeutic Applications

  • Pyrroloquinoline Derivatives in Asthma Treatment : A series of pyrrolo[3,2,1-ij]quinoline derivatives was synthesized and evaluated for their potential therapeutic application in asthma. These compounds showed significant activity against histamine, platelet activating factor (PAF), and leukotrienes, which are important mediators in asthma (Paris et al., 1995).

Synthesis of Alkaloids

  • Synthesis of Luotonin A and Camptothecin : An approach using pyrrolo[3,4-b]quinolines through a formal intramolecular aza-Diels-Alder (Povarov) reaction was applied in the total synthesis of luotonin A and a formal synthesis of camptothecin. This highlights the relevance of pyrroloquinoline structures in alkaloid synthesis (Twin & Batey, 2004).

Environmental Applications

  • Preconcentration of Trace Metals : A study explored the use of 8-quinolinol, a related compound, immobilized on various substrates for the preconcentration of trace metals from sea water, demonstrating its potential environmental application (Willie et al., 1983).

Mechanism of Action

While the exact mechanism of action of “8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline” is not known, related compounds have shown activities against various biological targets. For example, some pyrroloquinoline derivatives have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their exact structure and properties. Some compounds may have specific hazard statements associated with them .

Future Directions

The future research directions in this field could involve further exploration of the biological activities of these compounds, development of more efficient synthesis methods, and investigation of their potential applications in medicine and other fields .

Properties

IUPAC Name

8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-8-3-2-4-9-7-10-5-6-13-12(10)14-11(8)9/h2-4,7H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXUYNJCUGNHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3CCNC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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